

A Technical Guide to the Discovery and Synthesis of Astatine Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Atanine	
Cat. No.:	B3038076	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and synthesis of astatine isotopes, with a particular focus on Astatine-211, a radionuclide of significant interest for Targeted Alpha Therapy (TAT). It details the historical context, modern production methodologies, experimental protocols, and key quantitative data pertinent to its use in research and radiopharmaceutical development.

Discovery of Astatine

The existence of the element with atomic number 85 was predicted by Dmitri Mendeleev, who referred to it as "eka-iodine" based on its expected position below iodine in the periodic table. [1] For decades, attempts to find this element in nature were unsuccessful.[1]

The first definitive synthesis of astatine was achieved in 1940 by Dale R. Corson, Kenneth Ross MacKenzie, and Emilio G. Segrè at the University of California, Berkeley.[1][2][3][4] Instead of searching for the element in nature, they produced it artificially by bombarding a target of Bismuth-209 with energetic alpha particles in a cyclotron.[1][3] This nuclear reaction produced Astatine-211 and two neutrons.[1][3] The element was named astatine from the Greek word astatos, meaning "unstable," reflecting its highly radioactive nature.[1][2]

Three years later, in 1943, trace amounts of naturally occurring a statine isotopes (At-215, At-218, At-219) were identified by Berta Karlik and Traude Bernert as short-lived products within the natural decay chains of uranium and thorium.[1][2][5] However, the total amount of a statine



in the Earth's crust at any given time is estimated to be less than one gram, making artificial synthesis the only viable source for study and application.[2][4]

Synthesis of Medically Relevant Astatine Isotopes

While over 30 isotopes of astatine have been identified, all are radioactive with short half-lives. [1][6] The most significant isotope for medical applications, particularly Targeted Alpha Therapy, is Astatine-211 (211At).[7][8] Its 7.2-hour half-life is long enough for chemical manipulations and delivery to a target site, yet short enough to minimize long-term radiation exposure to non-target tissues.[9][10]

The primary and most common method for producing ²¹¹At is through the bombardment of a natural bismuth target (¹⁰⁰% ²⁰⁹Bi) with alpha particles in a cyclotron.[10][11]

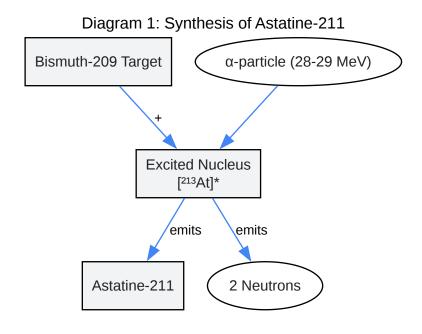
Nuclear Reactions

The key nuclear reactions involved in the cyclotron production of astatine from a bismuth target are:

- ²⁰⁹Bi(α,2n)²¹¹At: This is the desired reaction to produce Astatine-211. It has a reaction threshold of approximately 20 MeV.[10]
- 209 Bi(α ,3n) 210 At: This is a competing reaction that produces Astatine-210. Its threshold is around 28.4 MeV.[2][10] This reaction is generally avoided because 210 At (14 2 = 8.1 hours) decays to Polonium-210 (14 2 = 138.4 days), a long-lived and highly radiotoxic alpha emitter. [10][12][13]
- 209 Bi(α ,4n) 209 At: This reaction produces Astatine-209 and occurs at higher energies.

To maximize the yield of ²¹¹At while minimizing the production of the contaminating ²¹⁰At, the incident energy of the alpha particle beam is carefully controlled, typically kept between 28 and 29 MeV.[10][14][15]





Click to download full resolution via product page

Diagram 1: Synthesis of Astatine-211 via alpha bombardment of Bismuth-209.

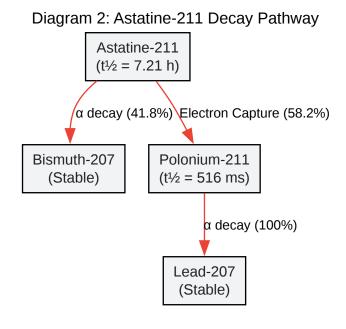
Decay Properties of Astatine-211

Astatine-211 has a branched decay scheme with a half-life of 7.21 hours.[14]

- Alpha Decay (41.8%): It emits an alpha particle to become the stable Bismuth-207.
- Electron Capture (58.2%): It undergoes electron capture to form Polonium-211 (²¹¹Po).[16] ²¹¹Po is extremely short-lived (t½ ≈ 516 ms) and rapidly decays by emitting a high-energy alpha particle to become stable Lead-207.

This decay pathway ensures that for every decay of a ²¹¹At atom, one alpha particle is ultimately emitted, which is highly desirable for therapy as it delivers a potent, localized dose of radiation to cancer cells.[9]





Click to download full resolution via product page

Diagram 2: The branched decay pathway of the Astatine-211 isotope.

Quantitative Data Summary

Table 1: Properties of Key Astatine Isotopes



Isotope	Half-Life	Primary Decay Mode(s)	Primary Production Reaction
Astatine-209	5.41 hours	Electron Capture, α	²⁰⁹ Bi(α,4n) ²⁰⁹ At[2]
Astatine-210	8.1 hours	β+ Decay, Electron Capture	²⁰⁹ Bi(α,3n) ²¹⁰ At[2]
Astatine-211	7.21 hours	Electron Capture (58.2%), α (41.8%)	209 Bi(α ,2n) 211 At[$\frac{10}{17}$]
Astatine-217	32.3 ms	α, β-	Product of Neptunium- 237 decay[2]
Astatine-218	1.5 seconds	α, β-	Found in Uranium decay series[5]
Astatine-219	56 seconds	α, β-	Found in Actinium decay series[2][5]

Table 2: Typical Parameters for Astatine-211 Production

Parameter	Value / Description
Nuclear Reaction	209 Bi(α ,2n) 211 At[10]
Target Material	Natural Bismuth (²⁰⁹ Bi), typically metallic or oxide form.[2][10]
Target Backing	Aluminum or Copper[2][17]
Incident α-particle Energy	~28-29 MeV (to minimize ²¹⁰ At production)[10] [14][18]
Reaction Threshold	~20 MeV[10]
Reported Thick Target Yields	16.3 to 41 mCi/μA·h[10]

Experimental Protocols

The production and purification of Astatine-211 is a multi-step process requiring specialized facilities.



General Workflow for ²¹¹At Production and Purification

Production Phase

1. Target Preparation
(Bi Sputtering)

2. Cyclotron Irradiation
(α-beam at 28-29 MeV)

Purification Phase

3. Separation of ²¹¹At (Distillation or Wet Chemistry)

4. Quality Control (Radionuclidic Purity)

Application Phase

5. Radiopharmaceutical Synthesis

Diagram 3: General Workflow for Astatine-211 Production

Click to download full resolution via product page

Diagram 3: High-level experimental workflow for producing Astatine-211.

Detailed Methodologies

Step 1: Target Preparation



- A thin layer of natural bismuth metal (50 to 100 mg/cm²) is sputtered onto a suitable backing plate, often made of aluminum or copper, which serves as a heat sink.[2]
- Alternatively, bismuth oxide can be fused with a copper plate.
- The target must be robust enough to withstand the particle beam current and provide efficient heat dissipation, as bismuth has a low melting point (271°C) and poor thermal conductivity.[10] The target is water-cooled during irradiation.[2]

Step 2: Cyclotron Irradiation

- The prepared bismuth target is placed in a cyclotron.
- It is irradiated with an alpha particle beam with an incident energy of approximately 28-29
 MeV.[10][11]
- Irradiation times and beam currents (e.g., 50-60 μA) are optimized based on the desired final activity of ²¹¹At.[12]

Step 3: Separation and Purification of Astatine-211 After irradiation, the minute quantities of ²¹¹At must be separated from the bulk bismuth target. Two primary methods are employed:

Method A: Dry Distillation

- The irradiated target is removed from the cyclotron and transferred to a shielded hot cell.
- The target is heated in a tube furnace to between 650-800°C.[5]
- The more volatile astatine is distilled away from the bismuth metal.[5][11]
- A carrier gas (e.g., nitrogen or helium) flows through the tube, carrying the vaporized astatine.
- The astatine is collected on a cold surface, such as a water-cooled platinum or glass "finger," from which it can be rinsed with a suitable solvent like chloroform or dilute sodium hydroxide.
 [6]

Method B: Wet Chemistry (Solvent Extraction / Chromatography)



- The irradiated bismuth target is dissolved in a strong acid, typically concentrated nitric acid. [14][19]
- Solvent Extraction: The resulting solution is adjusted (e.g., to 8M HCl), and the astatine is selectively extracted into an immiscible organic solvent like diisopropyl ether (DIPE).[14][16]
 The astatine can then be back-extracted from the organic phase into a clean aqueous solution (e.g., 0.1 M NaOH) for use.[16]
- Chromatography: A more recent and rapid method involves passing the nitric acid solution of the target through a chromatography column containing porous beads infused with ketones.
 [19][20] The astatine forms a bond with the ketones and is retained on the column, while the bismuth passes through.[19][20] The pure astatine can then be eluted from the column. This process can reduce purification time from hours to as little as 10-20 minutes, which is a significant advantage given the 7.2-hour half-life.[20][21]

Step 4: Quality Control

- The final product is analyzed using gamma spectroscopy to determine its radionuclidic purity.
- The primary goal is to ensure the absence or minimal presence of ²¹⁰At/²¹⁰Po.
- The chemical form and concentration of the purified ²¹¹At are also determined before its use in radiolabeling.

Conclusion

The journey of astatine from a theoretical "eka-iodine" to a promising therapeutic agent in nuclear medicine is a testament to advancements in nuclear physics and radiochemistry. The synthesis of Astatine-211, primarily through the 209 Bi(α ,2n) 211 At reaction, is a well-established though technically demanding process. Continued innovation in rapid and automated purification methods is crucial for increasing the availability and utility of this rare and powerful alpha-emitting radionuclide, paving the way for the next generation of targeted cancer therapies.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemicool.com [chemicool.com]
- 2. Astatine Wikipedia [en.wikipedia.org]
- 3. livescience.com [livescience.com]
- 4. azom.com [azom.com]
- 5. Astatine | Radioactive Halogen, Uses in Medicine & Research | Britannica [britannica.com]
- 6. americanelements.com [americanelements.com]
- 7. perceptive.com [perceptive.com]
- 8. New Understanding of Astatine's Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 9. Astatine-211 based radionuclide therapy: Current clinical trial landscape PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astatine-211: Production and Availability PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astatine Radiopharmaceuticals: Prospects and Problems PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scholars@Duke publication: Astatine-211: production and availability. [scholars.duke.edu]
- 14. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications -PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of an internal cyclotron target for the production of 211At via the 209Bi (alpha,2n)211 at reaction PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. Realizing Clinical Trials with Astatine-211: The Chemistry Infrastructure PMC [pmc.ncbi.nlm.nih.gov]
- 19. Researchers report fastest purification of astatine-211 needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 20. Researchers report fastest purification of astatine-211 needed for targeted cancer therapy | Texas A&M Engineering Experiment Station [tees.tamu.edu]
- 21. Targeted cancer therapy: Researchers speed up astatine-211 purification healthcare-in-europe.com [healthcare-in-europe.com]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and Synthesis of Astatine Isotopes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3038076#discovery-and-synthesis-of-astatine-isotopes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com